molecular formula C20H20N4O3 B11188013 5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11188013
M. Wt: 364.4 g/mol
InChI Key: SHDKMPCZGCRLSZ-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a methoxybenzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methoxybenzyl Group: The benzimidazole intermediate is then alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Oxazole Ring: The final step involves the cyclization of the intermediate with hydroxylamine hydrochloride and a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different amine derivatives.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives from the oxazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with cellular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features of benzimidazole, methoxybenzyl, and oxazole rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-26-14-8-6-13(7-9-14)12-21-20(25)18-10-15(27-24-18)11-19-22-16-4-2-3-5-17(16)23-19/h2-9,15H,10-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

SHDKMPCZGCRLSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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